molecular formula C12H13Cl2NO4S B14526196 N-(4-Methylbenzene-1-sulfonyl)glutamoyl dichloride CAS No. 62595-76-0

N-(4-Methylbenzene-1-sulfonyl)glutamoyl dichloride

Cat. No.: B14526196
CAS No.: 62595-76-0
M. Wt: 338.2 g/mol
InChI Key: LBKNGJSUHUEERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylbenzene-1-sulfonyl)glutamoyl dichloride is a chemical compound that features a sulfonyl group attached to a glutamoyl moiety

Preparation Methods

The synthesis of N-(4-Methylbenzene-1-sulfonyl)glutamoyl dichloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with glutamic acid derivatives. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the formation of the sulfonyl chloride intermediate. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(4-Methylbenzene-1-sulfonyl)glutamoyl dichloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)glutamoyl dichloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

N-(4-Methylbenzene-1-sulfonyl)glutamoyl dichloride can be compared with other sulfonyl-containing compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions in both chemical and biological contexts.

Properties

CAS No.

62595-76-0

Molecular Formula

C12H13Cl2NO4S

Molecular Weight

338.2 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]pentanedioyl dichloride

InChI

InChI=1S/C12H13Cl2NO4S/c1-8-2-4-9(5-3-8)20(18,19)15-10(12(14)17)6-7-11(13)16/h2-5,10,15H,6-7H2,1H3

InChI Key

LBKNGJSUHUEERP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)Cl)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.